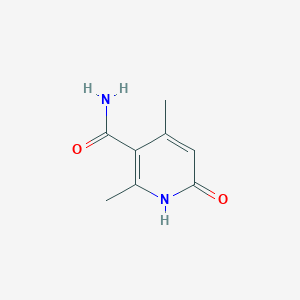

2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

2,4-dimethyl-6-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-4-3-6(11)10-5(2)7(4)8(9)12/h3H,1-2H3,(H2,9,12)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVCNRZZXJLAHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=C1C(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine with ammonia or an amine to form the desired carboxamide . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with consistent quality .

Análisis De Reacciones Químicas

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

-

Basic Hydrolysis : Treatment with aqueous lithium hydroxide (LiOH) in THF/MeOH at 50°C converts the carboxamide to the corresponding carboxylic acid (e.g., 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid, as shown in ).

-

Acidic Hydrolysis : Hydrochloric acid (HCl) at pH 2 facilitates similar transformations, with yields influenced by reaction duration and temperature .

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Basic hydrolysis | LiOH, THF/MeOH, 50°C | Carboxylic acid | 67% |

| Acidic hydrolysis | HCl, pH 2 | Carboxylic acid | 79% |

Electrophilic Substitution at the Pyridine Ring

The electron-rich dihydropyridine ring undergoes electrophilic substitution, particularly at the C-5 position, due to resonance stabilization from the adjacent carbonyl group. Substituents on the benzene ring (e.g., 2,4-dimethyl groups) influence regioselectivity and reaction rates .

-

Halogenation : Chlorination or fluorination occurs under mild conditions using reagents like N-chlorosuccinimide (NCS) .

-

Nitration : Nitric acid in acetic anhydride introduces nitro groups at activated positions .

Nucleophilic Reactions with the Carboxamide

The carboxamide’s NH group participates in nucleophilic reactions:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides in the presence of bases like triethylamine (TEA) to form N-alkylated or N-acylated derivatives .

-

Condensation : Forms Schiff bases with aldehydes (e.g., 6-oxo-1,6-dihydropyridine-3-carbaldehyde ).

Ring Functionalization and Cyclization

The dihydropyridine core facilitates cyclization reactions:

-

Heterocycle Formation : Reaction with ethoxycarbonylisothiocyanate generates pyrimidinethione derivatives via cyclization .

-

Metal-Chelation : The 6-oxo group and carboxamide participate in metal coordination, enhancing stability in complexes (e.g., with transition metals) .

Substituent-Dependent Reactivity

The 2,4-dimethyl groups and carboxamide orientation significantly alter reaction outcomes:

-

Steric Effects : Bulky substituents reduce electrophilic substitution rates but enhance selectivity for specific positions .

-

Hydrogen Bonding : The carboxamide NH forms intramolecular hydrogen bonds with the pyridine carbonyl, stabilizing twisted conformations (dihedral angle ~88.1°) .

| Substituent Pattern | Impact on Reactivity | Example |

|---|---|---|

| 2′,4′-DiF benzylamide | Enhances ST inhibitory potency (IC₅₀ ≈ 40 nM) | |

| 3′-Cl-4′-F benzylamide | Improves 3′-processing inhibition (IC₅₀ = 9.4 μM) |

Oxidation and Reduction Pathways

Aplicaciones Científicas De Investigación

2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

N-Alkyl/Aryl Substitutions

- Compound 8b: 1-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-5-cyano-N-ethyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide Substituents: Ethyl group at carboxamide nitrogen, 4-bromophenylaminoethyl side chain. Yield: 24%; Melting Point: 290°C .

- Compound 8e: 1-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-5-cyano-N,N,2-trimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide Substituents: N,N-dimethylation at carboxamide nitrogen. Yield: 26%; Melting Point: 122–124°C . Comparison: N-Alkylation (ethyl vs. dimethyl) significantly lowers the melting point (290°C → 122–124°C), likely due to reduced crystallinity from steric hindrance.

Core Modifications

- Compound 5 (): 5-Cyano-4-(4-methoxyphenyl)-2-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-6-thioxo-1,6-dihydropyridine-3-carboxamide Modification: Replacement of the 6-oxo group with 6-thioxo. Activity: Exhibits antimicrobial and antioxidant properties . Comparison: Thioxo substitution enhances bioactivity, likely due to increased electrophilicity and sulfur-mediated interactions.

Structural and Crystallographic Insights

- This compound Derivatives: X-ray studies confirm planar pyridinone cores and hydrogen-bonding networks involving the carboxamide and oxo groups .

- N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide () : Crystal structure reveals intramolecular N–H···O interactions stabilizing the lactam ring .

Actividad Biológica

2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine derivative with notable biological activities. Its unique structure, characterized by a dihydropyridine ring and a carboxamide group, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and cytotoxic properties, supported by recent research findings.

- Molecular Formula : C8H10N2O2

- Molecular Weight : 166.18 g/mol

- CAS Number : 65934-19-2

The biological activity of this compound is believed to involve the inhibition of specific enzymes and receptors. It may modulate pathways related to inflammation and cellular proliferation. For instance, it has been shown to inhibit the NF-κB pathway, which is crucial in inflammatory responses .

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of this compound. In vitro experiments demonstrated that this compound significantly inhibits the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines (e.g., J774A.1) when stimulated with lipopolysaccharides (LPS) .

Key Findings :

- Inhibition of Cytokines : The compound effectively reduces IL-6 and TNF-α levels.

- NF-κB Pathway : It inhibits the activation of the NF-κB signaling pathway, which is pivotal in inflammation.

2. Analgesic Effects

The analgesic potential of this compound has been explored in various models. Its ability to modulate pain pathways suggests it could serve as a candidate for developing new pain relief medications.

3. Cytotoxicity and Anticancer Activity

The cytotoxic effects of 2,4-Dimethyl-6-oxo-1,6-dihydropyridine derivatives have been evaluated against several cancer cell lines. Studies indicate that certain derivatives exhibit significant antiproliferative activity against human cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 13a | HeLa | 12.7 |

| 13a | MCF-7 | 14.9 |

| 13a | A549 | 15.5 |

These results suggest that modifications to the compound can enhance its anticancer properties .

Study on Acute Lung Injury (ALI)

In a recent study involving LPS-induced ALI in mice, administration of a derivative similar to 2,4-Dimethyl-6-oxo-1,6-dihydropyridine resulted in improved survival rates and reduced lung inflammation . The study noted:

- Pathological Changes : Alleviation of lung tissue damage.

- Pulmonary Edema : Significant reduction observed post-treatment.

Q & A

Q. What are the most efficient synthetic routes for 2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide?

The compound can be synthesized via multi-step routes involving condensation, cyclization, and functional group modifications. For example, analogous dihydropyridine derivatives are synthesized using palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene under controlled temperature conditions . Purification typically employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Researchers should validate product identity using NMR and mass spectrometry due to potential side reactions (e.g., keto-enol tautomerism) .

Q. What analytical methods are recommended for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm regiochemistry and detect tautomeric forms (e.g., 6-oxo vs. enol forms) .

- HPLC : For assessing purity, especially when synthesizing derivatives with chiral centers .

- Mass Spectrometry (MS) : To verify molecular weight and detect impurities. Note: Commercial suppliers often do not provide analytical data, so independent validation is critical .

Q. What are the known biological activities of this compound?

While direct data on this compound is limited, structurally related dihydropyridines exhibit enzyme inhibitory (e.g., kinase or protease inhibition) and antimicrobial properties. Preliminary assays should focus on target-specific enzymatic screens (e.g., fluorescence-based assays) and microbial growth inhibition studies .

Advanced Research Questions

Q. How can researchers resolve low yield in the final cyclization step during synthesis?

Low yields often stem from competing side reactions or unstable intermediates. Strategies include:

- Optimizing solvent polarity (e.g., switching from DMF to acetonitrile to reduce byproducts) .

- Introducing protecting groups for sensitive functional groups (e.g., tert-butyloxycarbonyl for amines).

- Monitoring reaction progress via in-situ FTIR or LC-MS to identify bottlenecks .

Q. How should discrepancies in published biological activity data be addressed?

Contradictions may arise from variations in assay conditions (e.g., pH, temperature) or compound purity. Researchers should:

- Replicate studies using standardized protocols (e.g., CLIA-certified assays).

- Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).

- Characterize batch-to-batch purity using HPLC and elemental analysis .

Q. What computational approaches are suitable for studying structure-activity relationships (SAR)?

- Docking Simulations : Use software like AutoDock Vina to predict binding modes to target proteins.

- QSAR Modeling : Employ Gaussian or COSMO-RS to correlate electronic properties (e.g., HOMO/LUMO energies) with activity.

- MD Simulations : Assess conformational stability in physiological conditions (e.g., solvation in water/lipid bilayers) .

Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?

Regioselectivity is influenced by electron-donating/withdrawing groups and reaction conditions. Solutions include:

Q. What strategies mitigate stability issues in physiological buffers?

Degradation studies in PBS or simulated gastric fluid can identify instability hotspots (e.g., hydrolysis of the carboxamide group). Stabilization methods include:

- Formulating as a prodrug (e.g., ester prodrugs for improved lipophilicity).

- Adding antioxidants (e.g., ascorbic acid) or using lyophilization for long-term storage .

Q. How can mechanistic insights into catalytic steps be gained?

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to track reaction pathways .

- Kinetic Studies : Perform time-resolved experiments to determine rate laws and identify rate-limiting steps.

- Spectroscopic Trapping : Employ EPR or UV-Vis to detect transient intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.